Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

Catalog No.
S663306
CAS No.
64387-67-3
M.F
C11H11N3OS2
M. Wt
265.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadia...

CAS Number

64387-67-3

Product Name

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

InChI

InChI=1S/C11H11N3OS2/c1-8(15)12-10-13-14-11(17-10)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)

InChI Key

CXGNGMANBKYIEF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2

Synonyms

2-Acetamido-5-(benzylthio)1,3,4-thiadiazole; NSC 523937;

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- is a compound characterized by its unique structure, which includes a thiadiazole ring substituted with a phenylmethylthio group. Its molecular formula is C₁₁H₁₁N₃OS₂, and it has a molecular weight of approximately 253.34 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.

There is no current information available on the mechanism of action of this specific molecule. However, the 1,3,4-thiadiazole moiety is known to be present in various drugs with diverse mechanisms. For example, some thiadiazole antimicrobials target bacterial cell wall synthesis [].

Typical of amides and thiadiazoles. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the phenylmethylthio group can participate in nucleophilic substitution reactions.
  • Hydrolysis: Acetamide can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The thiadiazole ring can be reduced to form different derivatives, potentially altering its biological activity.

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- exhibits significant biological activities:

  • Anticancer Activity: Studies have shown that related thiadiazole derivatives possess cytotoxic properties against various cancer cell lines, including human colon and breast cancer cells .
  • Antimicrobial Properties: Thiadiazole compounds have been reported to exhibit antimicrobial effects against a range of pathogens.
  • Enzyme Inhibition: Some derivatives act as inhibitors for specific enzymes, contributing to their therapeutic potential.

Several methods can be employed to synthesize Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-:

  • Condensation Reactions: This involves the reaction of phenylmethylthio derivatives with acetamide in the presence of a suitable catalyst.
  • Cyclization Reactions: Starting from appropriate thioketones and hydrazines, cyclization can lead to the formation of the thiadiazole ring.
  • Substitution Reactions: Nucleophilic substitution on halogenated thiadiazoles can introduce the phenylmethylthio group.

The compound has several potential applications:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Thiadiazole derivatives are explored for use in agrochemicals due to their fungicidal properties.
  • Material Science: The unique chemical structure may lend itself to applications in polymers or other materials.

Interaction studies involving Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- have indicated its potential binding affinity with various biological targets. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins involved in cancer progression . These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- shares structural similarities with several other thiadiazole-based compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Activities
Acetamido-1,3,4-thiadiazoleStructureAntimicrobial
N-(5-methyl-1,3,4-thiadiazol-2-yl)-acetamideStructureAnticancer
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-Higher cytotoxicity against cancer cells

Uniqueness:
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- is distinct due to its specific phenylmethylthio substitution which enhances its lipophilicity and potentially improves bioavailability compared to other derivatives. This feature may contribute to its unique biological activities and therapeutic potential.

Molecular Structure and Identification

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- possesses the molecular formula C11H11N3OS2 and a molecular weight of 265.4 g/mol. The structure features a 1,3,4-thiadiazole heterocyclic core with a phenylmethylthio (benzylthio) substituent at position 5 and an acetamide moiety at position 2. This arrangement creates a compound with multiple functionalities that contribute to its diverse chemical and biological properties. The heterocyclic thiadiazole ring, containing two nitrogen atoms and one sulfur atom in a five-membered aromatic system, provides rigidity to the structure while offering multiple sites for interaction with biological targets.

Physicochemical Properties

The physicochemical properties of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- are summarized in Table 1. These properties significantly influence its biological activity, pharmacokinetic profile, and synthetic accessibility.

Table 1: Physicochemical Properties of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

PropertyValueSource
Molecular FormulaC11H11N3OS2
Molecular Weight265.4 g/mol
IUPAC NameN-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
CAS Number64387-67-3
InChIInChI=1S/C11H11N3OS2/c1-8(15)12-10-13-14-11(17-10)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)
InChIKeyCXGNGMANBKYIEF-UHFFFAOYSA-N
SMILESCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2

The compound contains key functional groups including the thiadiazole ring (providing aromaticity and potential for hydrogen bonding), the thioether linkage (contributing to flexibility and interactions with hydrophobic pockets in biological targets), and the acetamide moiety (offering hydrogen bond donor and acceptor capabilities). These structural elements collectively determine the compound's reactivity, solubility, and biological interactions.

Thiadiazole derivatives bearing substituents such as halogenated aryl groups or oxygenated moieties exhibit broad-spectrum antimicrobial activity. For instance, fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives demonstrated potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values of 20–28 μg/mL, comparable to ciprofloxacin (MIC = 18–20 μg/mL) [1]. The presence of electron-withdrawing groups, such as halogens, enhances antibacterial activity against Gram-positive bacteria by improving membrane penetration or interfering with bacterial enzyme systems [1].

In contrast, derivatives with oxygenated substituents, such as hydroxyl or methoxy groups, show preferential antifungal activity. For example, 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives exhibited MIC values of 32.6–37.8 μg/mL against Candida albicans, outperforming standard antifungals like itraconazole (MIC = 47.5 μg/mL) [1]. The benzylthio group in "Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-" may similarly enhance lipid bilayer interactions, potentially broadening its antimicrobial spectrum.

Table 1: Antimicrobial Activity of Select Thiadiazole Derivatives

Compound ClassTarget PathogensMIC (μg/mL)Reference Drug MIC (μg/mL)
Halogenated aryl-thiadiazolesS. aureus, B. subtilis20–28Ciprofloxacin: 18–20
Oxygenated aryl-thiadiazolesC. albicans32.6–37.8Itraconazole: 47.5
Benzylthio-thiadiazoles (inferred)E. coli, P. aeruginosa24–40Ciprofloxacin: 20–24

The antimicrobial mechanism of thiadiazole derivatives often involves disruption of cell wall synthesis or inhibition of essential enzymes like DNA gyrase [1]. For example, hybrid molecules combining fluoroquinolone and thiadiazole moieties demonstrated enhanced activity against Pseudomonas aeruginosa, suggesting synergistic effects between the thiadiazole ring and antibiotic scaffolds [1].

Anticancer Mechanisms in Non-Small Cell Lung and Colon Carcinoma Models

Thiadiazole derivatives interfere with cancer cell proliferation through multiple pathways, including apoptosis induction and enzyme inhibition. While direct studies on "Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-" are limited, structurally related compounds have shown efficacy in breast cancer models. For instance, 1,3,4-thiadiazole derivatives induced apoptosis in MCF-7 and MDA-MB-231 cells by modulating Bcl-2 family proteins and activating caspases-3 and -8 [4]. These mechanisms are likely conserved across carcinoma types, including lung and colon cancers.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound ClassTarget Cell LineKey MechanismEfficacy (IC₅₀)
Adamantyl-thiadiazolesMCF-7 (Breast)Bcl-2 inhibition12–18 μM
Imidazo-thiadiazole hybridsMDA-MB-231 (Breast)Caspase-3 activation8–15 μM
Fluoroquinolone-thiadiazolesHCT-116 (Colon, inferred)Topoisomerase II inhibition10–25 μM

Molecular docking studies suggest that thiadiazole derivatives bind to the active sites of pro-survival proteins like Bcl-xl, disrupting their interaction with pro-apoptotic Bax [4]. The acetamide group in the compound may facilitate hydrogen bonding with key residues in these targets, enhancing selectivity. Additionally, thiadiazole rings can intercalate DNA or inhibit topoisomerase II, mechanisms relevant to non-small cell lung cancer treatment [4].

Matrix Metalloproteinase Inhibition Mechanisms

The thiadiazole scaffold demonstrates exceptional competitive binding characteristics against matrix metalloproteinases (MMPs), particularly stromelysin-1 and gelatinase-A [1]. Crystallographic analysis reveals that thiadiazole inhibitors coordinate to the catalytic zinc cation through an exocyclic sulfur atom, positioning themselves across the unprimed substrate-binding region of the proteinase active site [1]. This binding mode represents a unique competitive inhibition mechanism where the inhibitor occupies the substrate binding pocket while simultaneously coordinating with the essential metal cofactor.

The nitrogen atoms within the thiadiazole moiety establish specific hydrogen bond interactions with enzyme structural elements that remain highly conserved across all members of the matrix metalloproteinase family [1]. These conserved interactions contribute to the broad-spectrum activity observed for thiadiazole-based MMP inhibitors. Particularly noteworthy are the strong hydrophobic interactions between the inhibitors and the side chain of tyrosine-155, which appears responsible for the exceptional selectivity of these compounds for stromelysin over other MMP family members [1].

Acetylcholinesterase Competitive Inhibition

Thiadiazole derivatives demonstrate potent competitive inhibition against acetylcholinesterase with remarkable binding affinities [2]. The most promising compound in this class exhibits an inhibition constant (IC50) of 18.1 ± 0.9 nanomolar, representing substantially higher potency than the reference drug neostigmine methyl sulfate, which shows an IC50 of 2186.5 ± 98.0 nanomolar [2]. This represents more than a 100-fold improvement in binding affinity compared to established therapeutic agents.

Kinetic studies reveal that these compounds function through mixed-type inhibition mechanisms, with inhibition constants (Ki) as low as 0.0031 micromolar indicating exceptional effectiveness even at extremely low concentrations [2]. Structure-activity relationship analysis demonstrates that the observed inhibitory activity results from π-π interactions with critical amino acid residues, specifically Tyr124, Trp286, and Tyr341 within the acetylcholinesterase active site [2].

Carbonic Anhydrase Active Site Engagement

Thiadiazole derivatives exhibit competitive binding behavior against carbonic anhydrase isoenzymes with varying degrees of selectivity and potency [3]. Research demonstrates that 2-amino-4-(4-chlorophenyl)thiazole compounds achieve optimal inhibition against human carbonic anhydrase I with inhibition constants of 0.008 ± 0.001 micromolar [3]. Similarly, 2-amino-4-(4-bromophenyl)thiazole derivatives show excellent inhibitory activity against human carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 micromolar, respectively [3].

Molecular docking analysis reveals that the highest binding potency occurs with compounds forming optimal geometric complementarity within the enzyme active site [3]. The binding energies for the most potent inhibitors range from -6.75 to -7.96 kilocalories per mole, indicating thermodynamically favorable interactions that drive high-affinity binding [3].

Protein Kinase Competitive Binding

Thiadiazole derivatives demonstrate competitive binding behavior against protein kinases through occupation of the ATP-binding site [4]. Molecular docking studies against Mycobacterium tuberculosis protein kinase G reveal that thiadiazole analogs achieve binding energies ranging from -6.3394 to -6.6935 kilocalories per mole [4]. The amino acid residues GLU588, SER412, GLY410, and GLU628 within the kinase domain active site form crucial hydrogen bonds with the ligand, stabilizing the inhibitor-enzyme complex [4].

The competitive nature of this binding mechanism stems from the structural similarity between the thiadiazole scaffold and the adenine moiety of ATP, allowing these compounds to compete effectively for occupancy of the nucleotide-binding pocket [4]. This competition prevents ATP from accessing its binding site, thereby blocking kinase catalytic activity and downstream signaling cascades.

Alpha-Glucosidase Inhibition Patterns

Recent investigations demonstrate that thiadiazole derivatives function as competitive inhibitors of alpha-glucosidase through direct binding to the enzyme active site [5]. The positional isomerism of substituents on the thiadiazole ring significantly modulates both selectivity and binding potency [5]. Data from enzyme kinetics experiments align with molecular docking and molecular dynamics simulations, revealing direct influence of structural modifications on enzyme-inhibitor molecular interactions [5].

Generally, 4-methyl derivatives demonstrate superior selectivity toward alpha-glucosidase compared to their 3-methyl counterparts, establishing more numerous and stronger molecular contacts with the enzyme [5]. However, positional isomerism does not significantly affect the inhibition type, with the majority of compounds exhibiting noncompetitive enzyme inhibition mechanisms [5]. This research provides essential insights for understanding alpha-glucosidase inhibition by thiazole isomers and guides development of improved inhibitors as potential antidiabetic agents [5].

Hydrogen Bonding and π-π Stacking Interactions with Biological Targets

Fundamental Hydrogen Bonding Patterns

Thiadiazole derivatives establish complex networks of hydrogen bonding interactions with diverse biological targets, contributing significantly to their binding affinity and selectivity profiles [6]. Analysis of crystallographic structures reveals that the amino group at position 2 of the thiadiazole ring consistently forms hydrogen bonds with enzyme backbone carbonyls and side chain residues [6]. These interactions occur with conserved structural elements including valine-332, aspartate-335, and histidine-487 in various enzyme families [6].

The thiocarbonyl group within the thiadiazole scaffold participates in additional hydrogen bonding interactions, notably with arginine residues that provide positively charged binding partners [6]. These multiple hydrogen bonding contacts create a stabilizing network that enhances the overall binding affinity while contributing to the observed selectivity patterns among different enzyme targets [6].

π-π Stacking Interactions with Aromatic Residues

The aromatic nature of the thiadiazole ring enables formation of π-π stacking interactions with aromatic amino acid residues in protein binding sites [7]. Crystallographic analysis demonstrates that thiadiazole derivatives form T-shaped stacking interactions with tryptophan-221 in pteridine reductase, positioning the inhibitor optimally within the active site [8]. These π-π interactions contribute substantially to the binding energy and help orient the inhibitor for optimal complementarity with the protein surface [7].

Phenylalanine and tyrosine residues containing aromatic rings participate in π-π interactions with the thiadiazole moiety in multiple protein targets [7]. Studies demonstrate that PHE398 and TYR408 residues form π-π interactions that contribute to the stability of thiadiazole-protein complexes, with interaction energies contributing significantly to the overall binding affinity [7]. These aromatic stacking interactions prove particularly important for compounds targeting cancer-related proteins, where π-π stacking with aromatic residues enhances both binding affinity and selectivity [7].

Synergistic Hydrogen Bonding and π-π Stacking Effects

The combination of hydrogen bonding and π-π stacking interactions creates synergistic effects that enhance the overall binding affinity of thiadiazole derivatives [9]. Research demonstrates that compound 5c forms a 2.09 Angstrom hydrogen bond between the benzimidazole core hydrogen and Met508, while simultaneously establishing a 5.15 Angstrom π-π stacking interaction with the heme group [9]. Additional π-π stacking interactions occur with Phe233 (5.47 Angstrom), His377 (4.46 Angstrom), and Tyr118 (4.96 Angstrom), creating a comprehensive interaction network [9].

This multi-modal binding approach results in significantly enhanced binding energies, with some thiadiazole derivatives achieving binding energies as favorable as -10.928 kilocalories per mole [9]. The synergistic nature of these interactions explains the exceptional potency observed for certain thiadiazole compounds, which often exceed the binding affinity of standard reference compounds in competitive binding assays [9].

Structure-Activity Relationships in Hydrogen Bonding

Detailed structure-activity relationship studies reveal that specific structural modifications to the thiadiazole scaffold dramatically influence hydrogen bonding capacity [10]. The binding affinity increases with decreased lipophilicity of the compounds and in the presence of methyl or ethyl substituents at specific positions [10]. Conversely, the presence of tert-butyloxy groups at certain positions decreases binding affinity, indicating steric hindrance effects that disrupt optimal hydrogen bonding geometry [10].

Wang-Ford charges calculated from molecular electrostatic potential surfaces indicate that atoms C2, C5, and C7 within the thiadiazole ring system play crucial roles in hydrogen bonding interactions [10]. These positions represent optimal sites for forming hydrogen bonds with protein targets, and modifications at these positions significantly influence the overall binding profile [10]. The importance of these specific atoms underscores the need for careful structural optimization when designing new thiadiazole-based inhibitors [10].

Temperature and pH Effects on Hydrogen Bonding

Environmental factors including temperature and pH significantly influence the hydrogen bonding capacity of thiadiazole derivatives . Changes in pH alter the ionization state of both the inhibitor and target protein, affecting the strength and geometry of hydrogen bonding interactions . For instance, sulfonamide-like thiadiazole derivatives exist predominantly in protonated forms at physiological pH, but must undergo deprotonation to establish optimal hydrogen bonding with target enzymes [12].

Temperature effects on hydrogen bonding stability become particularly important during molecular dynamics simulations, where thermal fluctuations can cause transient breakage and reformation of individual hydrogen bonds [13]. These dynamic effects contribute to the overall binding thermodynamics and help explain the entropy-enthalpy compensation effects observed in high-affinity thiadiazole-protein complexes [13].

Allosteric Modulation of Parasitic Enzymes in Trypanosoma Species

Pteridine Reductase 1 Allosteric Targeting

Trypanosoma brucei pteridine reductase 1 (TbPTR1) represents a validated target for thiadiazole-based allosteric modulation [8]. This enzyme plays a crucial role in the folate/biopterin metabolic pathway essential for parasitic survival, making it an attractive target for therapeutic intervention [8]. Thiadiazole derivatives demonstrate the ability to bind to allosteric sites distinct from the primary substrate binding pocket, inducing conformational changes that reduce enzymatic activity [8].

Crystal structures of TbPTR1 in complex with thiadiazole inhibitors reveal that these compounds bind in a large hydrophobic region between Phe97 and the nicotinamide cofactor, extending toward the protein surface adjacent to Trp221 [8]. This binding site represents a distinct allosteric pocket separate from the primary catalytic site, allowing for selective modulation of enzyme activity without directly competing with natural substrates [8].

The most potent thiadiazole derivatives achieve IC50 values of 16-25 micromolar against TbPTR1 and demonstrate synergistic effects when combined with dihydrofolate reductase inhibitors such as methotrexate [8]. This combination approach exploits the metabolic interconnection between the folate and biopterin pathways, creating a dual-target strategy that overcomes individual pathway redundancy [8].

Cysteine Protease Allosteric Inhibition

Thiadiazole derivatives demonstrate allosteric modulation capabilities against trypanosomal cysteine proteases, including rhodesain from Trypanosoma brucei and cruzain from Trypanosoma cruzi [14]. These proteases play essential roles in parasitic metabolism, protein processing, and host cell invasion, making them critical targets for therapeutic intervention [14]. Benzimidazole-thiadiazole hybrid compounds achieve competitive inhibition with Ki values as low as 0.21 micromolar against rhodesain [14].

The binding mechanism involves allosteric sites that are distinct from the primary catalytic pocket but influence the overall enzyme conformation and activity [14]. Structure-activity relationship studies reveal that modifications to the thiadiazole scaffold can enhance selectivity for parasitic proteases over human homologs, reducing potential off-target effects [14]. The most potent compounds demonstrate micromolar activity against live Trypanosoma brucei parasites, indicating successful target engagement in cellular systems [14].

Importantly, these compounds demonstrate selectivity for parasitic cysteine proteases over human cathepsins, suggesting a therapeutic window that could be exploited for drug development [14]. The allosteric binding mode contributes to this selectivity by targeting structural features unique to the parasitic enzymes [14].

Alternative Oxidase Allosteric Modulation

Trypanosoma brucei alternative oxidase (TAO) represents another important target for thiadiazole-based allosteric modulation [15]. This enzyme is essential for parasitic respiration and energy metabolism, particularly in drug-resistant strains that have developed resistance to conventional therapeutic agents [15]. TAO functions as a di-iron oxidoreductase located in the inner mitochondrial membrane, providing an essential respiratory pathway not found in mammalian cells [15].

Thiadiazole derivatives demonstrate the ability to bind to allosteric sites on TAO, disrupting the enzyme's respiratory function and leading to parasitic death [15]. The absence of TAO in mammalian systems provides an excellent selectivity profile, allowing for targeted inhibition of parasitic respiration without affecting host cell metabolism [15]. Crystal structure analysis reveals specific binding pockets that can be exploited for structure-based design of improved allosteric modulators [15].

Research indicates that pentamidine and melarsoprol-resistant parasites demonstrate increased sensitivity to TAO inhibition, suggesting that allosteric modulation of this enzyme could provide a therapeutic strategy for treating drug-resistant trypanosomiasis [15]. This represents a promising avenue for developing next-generation antiparasitic agents that circumvent existing resistance mechanisms [15].

Glycosome Biogenesis Disruption

Thiadiazole derivatives demonstrate the ability to disrupt glycosome biogenesis in trypanosomatid parasites through allosteric modulation of protein-protein interactions [16]. Glycosomes represent unique peroxisome-like organelles essential for parasitic glycolysis and energy metabolism [16]. The PEX3-PEX19 protein interaction represents a critical step in glycosome membrane protein import and organelle assembly [16].

High-throughput screening identified thiadiazole compounds that inhibit the TbPEX3-TbPEX19 interaction with micromolar potency [16]. These compounds demonstrate significant trypanocidal activity while showing minimal toxicity to human cells, indicating a favorable therapeutic index [16]. Nuclear magnetic resonance studies confirm that the inhibitors bind directly to PEX3, disrupting its interaction with PEX19 and preventing proper glycosome assembly [16].

The mechanism of action involves allosteric modulation of the PEX3 protein, inducing conformational changes that prevent recognition and binding of PEX19-cargo complexes [16]. This disruption leads to mislocalization of glycosomal proteins to the cytosol, where their unregulated activity depletes cellular ATP and accumulates toxic metabolites, ultimately resulting in parasitic death [16].

Resistance Mechanisms and Countermeasures

Understanding resistance mechanisms is crucial for developing effective thiadiazole-based therapeutics against Trypanosoma species [17]. Primary resistance mechanisms involve mutations in drug uptake transporters, particularly the P2 adenosine transporter (TbAT1), which mediates uptake of diamidines and other therapeutic agents [17]. Additional resistance can develop through mutations in aquaporin proteins (AQP2) that affect drug accumulation within parasitic cells [17].

Allosteric modulation strategies offer potential advantages in circumventing resistance mechanisms because they target binding sites distinct from those affected by common resistance mutations [18]. However, resistance can still develop through mutations that alter allosteric site structure or protein conformational dynamics [18]. Laboratory selection experiments demonstrate that resistance to some allosteric modulators can emerge, often involving amino acid changes in the targeted allosteric binding pockets [18].

Counter-resistance strategies include the development of compound series that target multiple allosteric sites simultaneously, reducing the likelihood of resistance development [18]. Additionally, combination therapies that include both allosteric modulators and conventional active site inhibitors can help delay resistance emergence by requiring multiple simultaneous mutations for resistance development [18]. Polypharmacology approaches targeting multiple essential parasitic enzymes through allosteric mechanisms represent promising strategies for sustainable therapeutic efficacy [18].

Metabolic Pathway Integration

The effectiveness of thiadiazole-based allosteric modulation depends significantly on understanding the metabolic integration of targeted enzymes within parasitic biochemical networks [17]. Trypanosoma species demonstrate extensive metabolic flexibility, with multiple pathways contributing to essential processes such as nucleotide synthesis, energy metabolism, and oxidative stress response [17]. Allosteric modulators that target key regulatory enzymes can have cascading effects throughout these interconnected metabolic networks [17].

Research demonstrates that simultaneous inhibition of multiple pathway components through allosteric mechanisms enhances therapeutic efficacy compared to single-target approaches [8]. For example, combined inhibition of pteridine reductase and dihydrofolate reductase through allosteric and competitive mechanisms, respectively, creates synergistic effects that overcome individual pathway redundancy [8]. This systems-level approach to enzyme inhibition represents a promising strategy for achieving sustained antiparasitic effects [8].

XLogP3

2.2

Other CAS

64387-67-3

Wikipedia

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

Dates

Last modified: 08-15-2023

Explore Compound Types